ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
Overview
Description
The compound ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a compound with hypolipidemic activity, involves the creation of 2-aryl and 2-alkyl derivatives of 5-furyl-4-oxazoleacetic acid. These compounds were synthesized and evaluated for their biological activity in Sprague-Dawley rats, with one compound showing significant activity in reducing serum cholesterol and triglyceride levels . Another study focused on the reaction of ethyl acetoacetate with 3,4-diamino-5-oxo-4,5-dihydro-1,2,4-triazines, leading to the formation of various bicyclic products through competitive cyclization .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and intermolecular hydrogen bonds that stabilize the structure . Similarly, vibrational spectroscopic methods such as FT-IR and FT-Raman, along with quantum mechanical studies, have been used to investigate the properties of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, providing insights into the optimized molecular geometry and vibrational wavenumbers .
Chemical Reactions Analysis
The chemical reactivity and selectivity of triazole derivatives can be studied through various reactions. For instance, the reaction of ethyl acetoacetate with diamino-1,2,4-triazines results in the formation of different bicyclic compounds, indicating the potential for diverse chemical transformations . The impurity profile of a related compound, a glycoprotein IIb/IIIa antagonist, was determined using liquid chromatography-mass spectrometry, which is crucial for understanding the byproducts occurring during synthesis and scale-up .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be deduced from their molecular structure and synthesis. The study of vibrational spectroscopy and quantum mechanical methods provides information on the molecular electrostatic potential, HOMO-LUMO energies, and thermodynamic properties at different temperatures, which are indicative of the compound's stability and reactivity . The crystal structure analysis reveals the density and intermolecular interactions, which are important for understanding the compound's solid-state properties .
Scientific Research Applications
1. Structural and Spectroscopic Studies
Ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate and related compounds have been the subject of structural and spectroscopic studies. X-ray diffraction techniques along with IR, 1H NMR, and 13C NMR have been used to characterize these compounds. These studies are significant for understanding the molecular framework and hydrogen bonding characteristics of such compounds (Şahin et al., 2014).
2. Synthesis of Biheterocyclic Compounds
This compound has been used as a precursor for synthesizing various biheterocyclic compounds. These compounds, featuring 1,2,4-triazole and 1,3,4-thiadiazole moieties, demonstrate notable antimicrobial activities. The synthesis process and antimicrobial efficacy of these derivatives are a significant area of research (Demirbaş et al., 2010).
3. Biological Activities of Hybrid Molecules
Hybrid molecules containing azole moieties, derived from compounds similar to this compound, have been synthesized and their biological activities investigated. These studies focus on antimicrobial, antilipase, and antiurease activities, offering insights into the potential pharmaceutical applications of these compounds (Ceylan et al., 2014).
4. Development of Antimicrobial Agents
Research has been conducted on the synthesis and characterization of new compounds with potential as antimicrobial agents. Compounds related to this compound have been explored for their antibacterial and antifungal properties, contributing to the development of new antimicrobial treatments (Desai et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-3-20-12(18)8-16-13(19)17(9(2)15-16)11-6-4-5-10(14)7-11/h4-7H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIIVRBLGKHPQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324409 | |
Record name | ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821481 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
860786-50-1 | |
Record name | ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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